1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C8H14N4O2S and a molecular weight of 230.29 g/mol . This compound features an imidazole ring, a sulfonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Imidazole, a component of the compound, is known to interact with various proteins such asMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , and others . These proteins play crucial roles in various biological processes, including metabolism, oxygen transport, and immune response.
Mode of Action
Based on the known interactions of imidazole, it can be inferred that the compound may interact with its targets throughhydrogen bonding and pi stacking , leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given the known targets of imidazole, it can be speculated that the compound may influence pathways related toamino acid metabolism , nucleotide biosynthesis , and nitric oxide synthesis .
Pharmacokinetics
The compound’smolecular weight (230.29) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the known effects of imidazole, it can be speculated that the compound may influenceprotein conformation and activity , potentially leading to changes in cellular metabolism and signaling .
Action Environment
Environmental factors such as pH , temperature , and the presence of other molecules can influence the action, efficacy, and stability of 1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine. For instance, the compound is recommended to be stored in a refrigerator , suggesting that it may be sensitive to heat . Additionally, the compound’s interaction with its targets may be influenced by the local concentration of other molecules, such as cofactors or competitive inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 1-methylpiperazine with imidazole-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Sulfides.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
- 1-[(1-Imidazolyl)sulfonyl]-4-ethylpiperazine
- 1-[(1-Imidazolyl)sulfonyl]-4-phenylpiperazine
- 1-[(1-Imidazolyl)sulfonyl]-4-isopropylpiperazine
Uniqueness: 1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring can influence its pharmacokinetic properties and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-imidazol-1-ylsulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-10-4-6-11(7-5-10)15(13,14)12-3-2-9-8-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYPDQKQDMGVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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